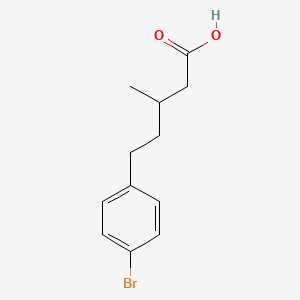

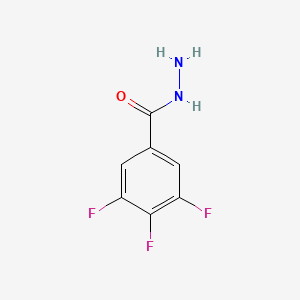

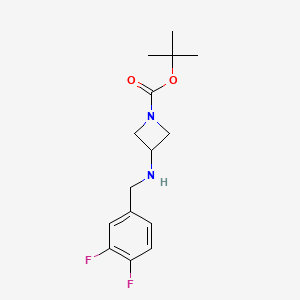

![molecular formula C8H8FN3 B1445222 6-フルオロ-2-メチルイミダゾ[1,2-a]ピリジン-3-アミン CAS No. 1344240-97-6](/img/structure/B1445222.png)

6-フルオロ-2-メチルイミダゾ[1,2-a]ピリジン-3-アミン

説明

6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine is a type of imidazopyridine, which is an important fused bicyclic 5,6 heterocycle . Imidazopyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific example of the synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide .Molecular Structure Analysis

The molecular structure of 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine is represented by the empirical formula C9H7FN2O2 . The InChI string is 1S/C9H7FN2O2/c1-5-8(9(13)14)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3,(H,13,14) .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, the interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 led to the substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .科学的研究の応用

がん治療 PI3K阻害

イミダゾ[1,2-a]ピリジン骨格は、ホスファチジルイノシトール3キナーゼ(PI3K)シグナル伝達経路の阻害によるがん治療における役割で知られています。 6-フルオロ基の付加は、PI3K阻害剤の選択性と効力を高める可能性があり、"6-フルオロ-2-メチルイミダゾ[1,2-a]ピリジン-3-アミン"は、新しい抗がん剤開発の候補となります .

結核治療 抗マイコバクテリア活性

イミダゾ[1,2-a]ピリジン環を有する化合物は、結核菌(Mtb)に対して有意な効力を示しており、C2位とC6位での変異がその有効性に影響を与えます。 "6-フルオロ-2-メチルイミダゾ[1,2-a]ピリジン-3-アミン"の特定の構造は、結核治療のために探求できる独自の抗マイコバクテリア特性を提供する可能性があります .

材料科学 構造的特性

イミダゾ[1,2-a]ピリジン部分は、その構造的特性により、材料科学において有用です。 6位にフッ素原子が存在すると、この化合物を組み込んだ材料の電子特性と安定性に影響を与える可能性があります .

創薬 '薬物偏見' 骨格

イミダゾピリジンは、医薬品化学における幅広い用途により、'薬物偏見'骨格と考えられています。 "6-フルオロ-2-メチルイミダゾ[1,2-a]ピリジン-3-アミン"の特定の置換基は、創薬に適した異なる薬物動態学的および薬力学的プロファイルを提供する可能性があります .

合成最適化 無溶媒条件

イミダゾ[1,2-a]ピリジンの合成に関する研究では、反応効率を向上させるために無溶媒条件が検討されています。 "6-フルオロ-2-メチルイミダゾ[1,2-a]ピリジン-3-アミン"のユニークな置換基は、これらの反応を無溶媒またはグリーンケミストリー条件下で最適化するための洞察を提供する可能性があります .

生物学的評価 標的治療

"6-フルオロ-2-メチルイミダゾ[1,2-a]ピリジン-3-アミン"の構造的特徴は、特定の生物学的標的と相互作用することにより、標的治療を可能にする可能性があります。 これは、より選択的で毒性の低い治療薬の開発につながる可能性があります .

作用機序

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which 6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine belongs, are known to have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of Action

Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, depending on the specific target and the functional groups present in the compound .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to affect various biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s molecular weight is 19416 , which is within the optimal range for oral bioavailability.

Result of Action

Imidazo[1,2-a]pyridines are known to have diverse bioactivity, which suggests that they can induce a variety of molecular and cellular effects .

将来の方向性

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry, particularly as potential antituberculosis agents . The future directions for this class of compounds could involve further exploration of their medicinal applications, particularly against drug-resistant forms of TB .

生化学分析

Biochemical Properties

6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites. This binding interaction can result in changes in gene expression, ultimately affecting cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity .

Dosage Effects in Animal Models

The effects of 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity .

Transport and Distribution

Within cells and tissues, 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific tissues or cellular compartments .

Subcellular Localization

The subcellular localization of 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .

特性

IUPAC Name |

6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3/c1-5-8(10)12-4-6(9)2-3-7(12)11-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTLIUIWHZQYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=C(C=CC2=N1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

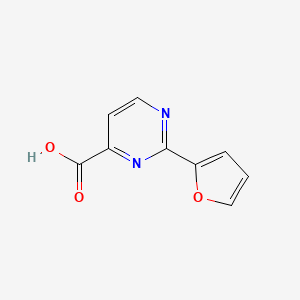

![4-[(2-Bromobutanoyl)amino]benzamide](/img/structure/B1445140.png)

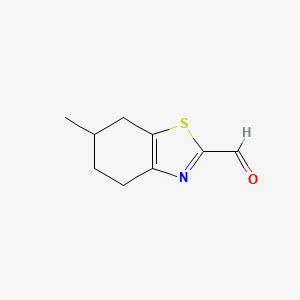

![4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}piperidine](/img/structure/B1445142.png)

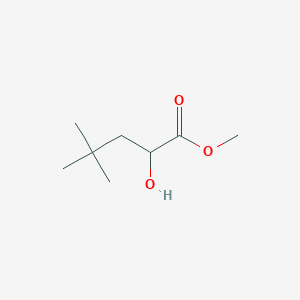

![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine](/img/structure/B1445144.png)

![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B1445155.png)

![4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene](/img/structure/B1445156.png)